4-Piperidin-4-yl-cyclohexanone tosylate
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Overview
Description
4-Piperidin-4-yl-cyclohexanone tosylate is a chemical compound with the molecular formula C18H27NO4S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 4-Piperidin-4-yl-cyclohexanone tosylate typically involves the following steps:
Formation of 4-Piperidin-4-yl-cyclohexanone: This intermediate can be synthesized through various methods, including the hydrogenation of piperidine derivatives or cyclization reactions involving piperidine and cyclohexanone precursors.
Tosylation: The final step involves the tosylation of 4-Piperidin-4-yl-cyclohexanone. This is achieved by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Piperidin-4-yl-cyclohexanone tosylate undergoes various chemical reactions, including:
Substitution: The tosylate group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
4-Piperidin-4-yl-cyclohexanone tosylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yl-cyclohexanone tosylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
4-Piperidin-4-yl-cyclohexanone tosylate can be compared with other piperidine derivatives, such as:
4-Piperidin-4-yl-cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
4-Piperidin-4-yl-cyclohexanone: The non-tosylated version of the compound.
N-(piperidin-4-yl) benzamide: A piperidine derivative with a benzamide group, showing different biological activities.
The uniqueness of this compound lies in its tosylate group, which enhances its reactivity and allows for diverse chemical modifications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-piperidin-4-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.C7H8O3S/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,12H,1-8H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBKULRQWFYHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)CCC1C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097068-43-2 |
Source
|
Record name | Cyclohexanone, 4-(4-piperidinyl)-, compd. with 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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